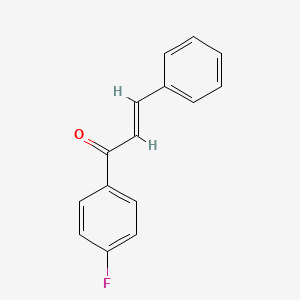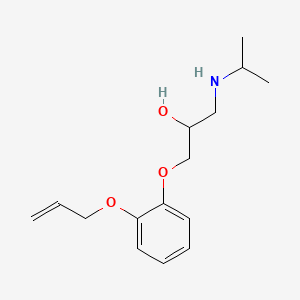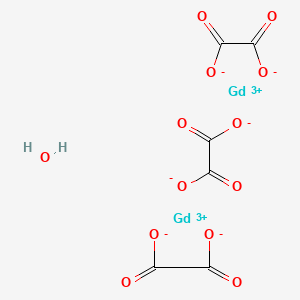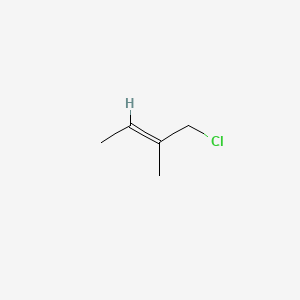
1-Chloro-2-methyl-2-butene
Übersicht
Beschreibung
“1-Chloro-2-methyl-2-butene” is a chemical compound with the molecular formula C5H9Cl . It is also known by other names such as “(Z)-1-chloro-2-methyl-2-butene” and "2-Butene, 1-chloro-2-methyl-" .
Synthesis Analysis
The synthesis of “1-Chloro-2-methyl-2-butene” can be achieved by employing 2-methylbutanol as the starting reagent . Another method involves the preparation of 2-methyl-1-butene and 2-methyl-2-butene from 2-methyl-2-butanol and sulfuric acid via an E1 mechanism . Additionally, 2-methyl-1-butene and 2-methyl-2-butene can also be prepared from 2-chloro-2-methylbutane and KOH via an E2 mechanism .
Molecular Structure Analysis
The molecular structure of “1-Chloro-2-methyl-2-butene” can be represented in 2D or 3D formats . The IUPAC Standard InChI is InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+ .
Chemical Reactions Analysis
“1-Chloro-2-methyl-2-butene” is a halogenated organic building block . The Grignard reagent derived from it may be employed for the preparation of partially optically active (-)-alkylphenylcarbinols and partially optically active secondary carbinols .
Physical And Chemical Properties Analysis
“1-Chloro-2-methyl-2-butene” has a molecular weight of 104.578 . It has a density of 0.9±0.1 g/cm3, a boiling point of 110.0±0.0 °C at 760 mmHg, and a vapour pressure of 28.4±0.2 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Electrooxidative Chlorination
3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a compound related to 1-Chloro-2-methyl-2-butene, is produced through electrooxidative chlorination. This process involves double ene-type chlorination and uses a solvent system of dichloromethane and water with various acids. The resulting compounds are useful for further chemical reactions and syntheses (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Reactivity with π-Bonds
The reactivity of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne with cis- and trans-butenes (including compounds similar to 1-Chloro-2-methyl-2-butene) has been studied. This reaction forms various methylated products, indicating the potential for 1-Chloro-2-methyl-2-butene to engage in complex chemical transformations (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).
Reaction with Alkali Metals in Liquid Ammonia
The reaction of trans-1-chloro-2-butene with alkali metals in liquid ammonia yields various products, suggesting that similar reactions involving 1-Chloro-2-methyl-2-butene could yield diverse organic compounds, potentially useful in different areas of chemical research (Verkade, Vries, & Wepster, 2010).
Kinetics with Chlorine Atoms
The kinetics of reactions between chlorine atoms and a series of alkenes, including 1-Chloro-2-methyl-2-butene, at atmospheric pressure and room temperature, have been investigated. These studies are crucial for understanding the behavior of such compounds in various chemical and environmental contexts (Ezell, Wang, Ezell, Soskin, & Finlayson‐Pitts, 2002).
Microwave-Accelerated Synthesis
1-Chloro-2-methyl-4-acetoxy-2-butene, a derivative of 1-Chloro-2-methyl-2-butene, has been synthesized using microwave radiation to accelerate the hydrolysis in the Sommelet reaction. This method provides an efficient and improved yield, indicating potential applications in synthesizing key intermediates like vitamin A (Shen Hua-liang, 2007).
Isomerization and Hydrogenation
Studies on the chloromethyl methyl sulfoxide complex of palladium show its catalytic ability in the hydrogenation and isomerization of 3-methyl-1-butene, leading to a mixture of isopentenes. This indicates a potential use of 1-Chloro-2-methyl-2-butene in catalytic processes to produce various isomeric forms, which can be significant in industrial chemistry (Freidlin, Kopyttsev, & Nazarova, 1973).
Dimerization and Structural Studies
Research on the dimerization of nitroso compounds and their oxime tautomers, including compounds like 2-Chloro-2-methyl-3-nitrosobutane, highlights the unique structural and bonding characteristics of these molecules. Such studies are vital for understanding the chemical behavior and potential applications of related compounds like 1-Chloro-2-methyl-2-butene (Glaser, Murmann, & Barnes, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1-chloro-2-methylbut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJKEDQTROWDDD-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methyl-2-butene | |
CAS RN |
13417-43-1, 23009-73-6 | |
| Record name | 1-Chloro-2-methyl-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1-chloro-2-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023009736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-chloro-2-methylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-2-METHYL-2-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXC8K5VLP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



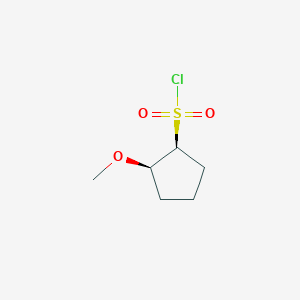
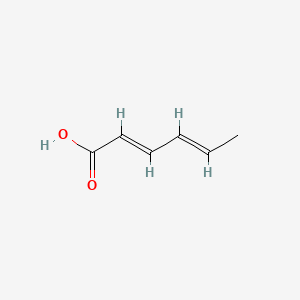

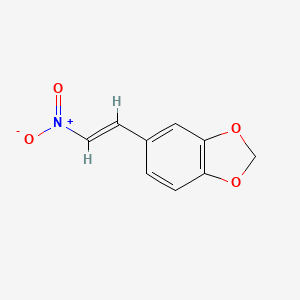
![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B3421770.png)
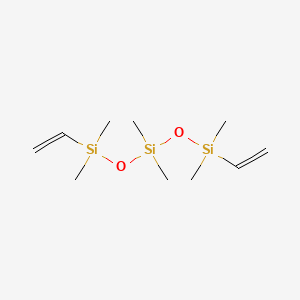
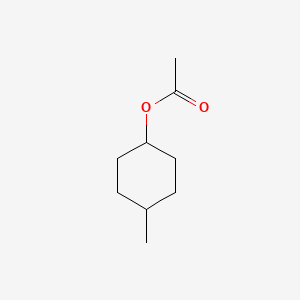
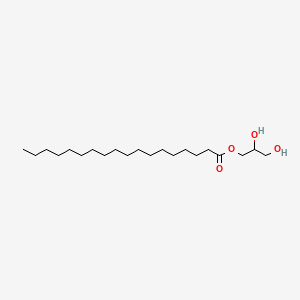
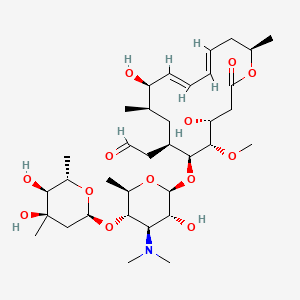
![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B3421803.png)
